N-(2-Aminoethyl)-3-iodobenzamide

MAO-B inhibition Neuropharmacology Molecular imaging

N-(2-Aminoethyl)-3-iodobenzamide (CAS 145343-77-7) is a synthetic benzamide derivative characterized by a 3-iodo substitution and an N-(2-aminoethyl) side chain. It belongs to a pharmacologically significant class of aminoalkyl-iodobenzamides that includes well-known monoamine oxidase-B (MAO-B) inhibitors and melanoma-targeting radiopharmaceuticals.

Molecular Formula C9H11IN2O
Molecular Weight 290.10 g/mol
CAS No. 145343-77-7
Cat. No. B12116476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-3-iodobenzamide
CAS145343-77-7
Molecular FormulaC9H11IN2O
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)NCCN
InChIInChI=1S/C9H11IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)
InChIKeyLHMZFCDJNBEYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-3-iodobenzamide (CAS 145343-77-7): A Specialized Benzamide for MAO-B Research and Radiopharmaceutical Development


N-(2-Aminoethyl)-3-iodobenzamide (CAS 145343-77-7) is a synthetic benzamide derivative characterized by a 3-iodo substitution and an N-(2-aminoethyl) side chain. It belongs to a pharmacologically significant class of aminoalkyl-iodobenzamides that includes well-known monoamine oxidase-B (MAO-B) inhibitors and melanoma-targeting radiopharmaceuticals. The compound's structure places it at the intersection of two distinct research applications: as a mechanism-based inhibitor of MAO-B [1] and as a core scaffold for radioiodinated diagnostic agents [2]. Its chemical identity bridges the gap between halogen-substituted MAO-B inhibitors and the family of iodobenzamide-based imaging probes, making its precise positional isomer and substitution pattern critical for end-use performance.

Why N-(2-Aminoethyl)-3-iodobenzamide Cannot Be Replaced by Generic Analogs: The Critical Role of Iodine Position and the N-(2-Aminoethyl) Side Chain


Within the aminoalkyl-benzamide family, minor structural variations produce drastic changes in target selectivity, inhibitory potency, and radiochemical utility. The 3-iodo positional isomer described here exhibits a distinct reactivity and biological profile compared to the 4-iodo or 4-chloro analogs. The N-(2-aminoethyl) moiety is essential for MAO-B mechanism-based inhibition, while the iodine at the 3-position modulates both electronic effects on the aromatic ring and serves as a potential site for radioisotopic exchange. Generic substitution with the more common N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) is inappropriate because the 3-iodo variant demonstrates measurable differences in inhibitory strength [1]. Similarly, using a 4-iodo isomer alters both biological activity and the regiochemistry of radioiodination, compromising SPECT or therapeutic radiotracer performance [2]. These structure-activity differences directly impact experimental reproducibility and procurement specifications.

Quantitative Differentiation of N-(2-Aminoethyl)-3-iodobenzamide: Evidence-Based Performance Data for Procurement Decisions


MAO-B Inhibitory Potency: N-(2-Aminoethyl)-3-iodobenzamide vs. N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491)

In a direct comparative study of N-(2-aminoethyl)benzamide analogs, the 3-iodo derivative demonstrated superior MAO-B inhibitory potency relative to the benchmark compound N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). The 3-iodo substitution was reported to produce a stronger MAO-B inhibitor than the 4-chloro comparator, a finding attributed to favorable steric and hydrophobic interactions at the enzyme active site [1]. This quantitative structure-activity relationship establishes the 3-iodo variant as one of the most potent mechanism-based reversible inhibitors in this chemical series.

MAO-B inhibition Neuropharmacology Molecular imaging

Regiochemical Identity: The 3-Iodo Position as a Determinant of Biological Activity Distinct from 4-Iodo Analogs

A systematic SAR analysis of halo-substituted N-(2-aminoethyl)benzamides revealed that the position of the halogen on the aromatic ring critically influences MAO-B inhibitory activity. The 3-iodo isomer is structurally distinct from the previously characterized 4-iodo analog [125I]N-(2-aminoethyl)-4-iodobenzamide, which was developed as a SPECT radioligand for MAO-B [1]. While the 4-iodo variant showed good MAO-B selectivity, its affinity was reported to be slightly lower than that of Ro 16-6491 [1]. The 3-iodo compound, by contrast, was identified as a stronger inhibitor, indicating that moving the iodine from the 4- to the 3-position enhances potency. This regiochemical difference is non-trivial for both pharmacological activity and radioiodination chemistry.

Structure-activity relationship Iodine regiochemistry Radioligand design

Relationship to Aminoalkyl-Iodobenzamide (ABA) Melanoma Imaging Scaffold Class

N-(2-Aminoethyl)-3-iodobenzamide shares the core aminoalkyl-iodobenzamide (ABA) scaffold characteristic of a well-documented class of melanoma-seeking radiopharmaceuticals. In vitro studies of 11 radioiodinated ABA derivatives demonstrated high uptake (up to ~80% of radioactivity) in melanotic murine melanoma cells (B16/C3), with cellular accumulation correlating with melanin content (R² = 0.95 for the model compound para-[131I]iododiethyl-aminoethylbenzamide) [1]. While the specific 3-iodo-N-(2-aminoethyl) variant was not the primary compound in that melanoma uptake study, it represents a structurally minimal ABA scaffold—lacking the diethyl or methoxy substituents of more elaborate clinical candidates—that can serve as a foundational intermediate for derivatization or as a comparator for evaluating the contribution of additional substituents to tumor targeting.

Melanoma imaging Radioiodinated benzamides SPECT tracers

Optimal Deployment Scenarios for N-(2-Aminoethyl)-3-iodobenzamide in Research and Radiopharmaceutical Programs


In Vitro MAO-B Inhibitor Screening and Probe Development

Use N-(2-Aminoethyl)-3-iodobenzamide as a potent mechanism-based MAO-B inhibitor in enzymatic assays. Its reported superiority over the 4-chloro analog Ro 16-6491 [1] makes it suitable for structure-activity relationship studies exploring the impact of halogen substitution on time-dependent MAO-B inactivation. The primary amine side chain permits further conjugation for affinity labeling or fluorescent probe development.

Cold Reference Standard for Radioiodinated MAO-B Imaging Agents

The compound serves as the non-radioactive (cold) reference standard for the development of [123I] or [125I] radiolabeled MAO-B SPECT ligands. Its identical structure to the anticipated radiotracer—differing only in the iodine isotope—ensures accurate characterization of chromatographic retention times, binding assay validation, and metabolite identification [2].

Minimal Scaffold for Melanoma-Targeted Radiopharmaceutical Design

As a stripped-down member of the aminoalkyl-iodobenzamide (ABA) class, this compound provides a minimalist template for systematic medicinal chemistry optimization. Researchers synthesizing novel melanoma imaging agents can use it as a starting point for introducing N-alkyl, methoxy, or additional ring substituents, benchmarking each derivative's impact on cellular uptake and melanin-dependent accumulation using published ABA-class data [3].

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